Trifluoroacetaldehyde ethyl hemiacetal CAS number 433-27-2 properties
Trifluoroacetaldehyde ethyl hemiacetal CAS number 433-27-2 properties
An In-depth Technical Guide to Trifluoroacetaldehyde (B10831) Ethyl Hemiacetal (CAS 433-27-2)
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of Trifluoroacetaldehyde Ethyl Hemiacetal (CAS No. 433-27-2), a key fluorinated building block in modern organic synthesis. It covers its chemical and physical properties, safety and handling, and significant applications, with a focus on its role in the development of complex molecules for the pharmaceutical and agrochemical industries.
Introduction
Trifluoroacetaldehyde ethyl hemiacetal, also known as 1-ethoxy-2,2,2-trifluoroethanol, is a valuable organic compound valued for its ability to act as a stable, manageable precursor to the highly reactive and gaseous trifluoroacetaldehyde (fluoral).[1] The presence of the trifluoromethyl (-CF3) group imparts unique electronic properties, making it a crucial reagent for introducing this moiety into organic molecules. The -CF3 group is of significant interest in drug development as it can enhance metabolic stability, binding affinity, and lipophilicity of bioactive compounds.[2] This guide consolidates the known properties and applications of this versatile reagent.
Chemical and Physical Properties
Trifluoroacetaldehyde ethyl hemiacetal is a colorless to nearly colorless liquid, often with a distinctive odor.[2][3][4] It is typically supplied with a purity of over 80% and may contain approximately 10% ethanol (B145695) as a stabilizer.[2][5] The compound is soluble in a range of organic solvents.[3]
Table 1: Physicochemical Properties of Trifluoroacetaldehyde Ethyl Hemiacetal
| Property | Value | References |
| CAS Number | 433-27-2 | [3][6] |
| Molecular Formula | C₄H₇F₃O₂ | [2][4] |
| Molecular Weight | 144.09 g/mol | [2][7][8] |
| Appearance | Colorless to almost colorless clear liquid | [2][4] |
| Boiling Point | 104-105 °C (at 745 mmHg) | [7][9][10][11] |
| Density | 1.221 g/mL at 25 °C | [7][9][12] |
| Refractive Index | n20/D 1.342 | [7][9] |
| Flash Point | 39 °C (102.2 °F) | [7][10][12][13] |
| Stability | Stable under normal conditions | [4][6][14] |
Spectroscopic Data
Spectroscopic data is critical for the identification and characterization of Trifluoroacetaldehyde ethyl hemiacetal.
Table 2: Spectroscopic Identifiers
| Data Type | Description / Availability | References |
| ¹H NMR | Spectra available from chemical suppliers and databases. | [15] |
| FTIR | Spectra available, characteristic of O-H, C-H, C-O, and C-F bonds. | [16] |
| Mass Spectrometry | Spectra available from databases. | [15][16] |
| InChI | InChI=1S/C4H7F3O2/c1-2-9-3(8)4(5,6)7/h3,8H,2H2,1H3 | [3][7][15] |
| SMILES | CCOC(O)C(F)(F)F | [3][10][17] |
Reactivity and Applications
The primary utility of Trifluoroacetaldehyde ethyl hemiacetal stems from its role as a convenient, liquid-form surrogate for the gaseous and unstable trifluoroacetaldehyde.[1][7] It readily participates in reactions that require the electrophilic trifluoroacetaldehyde moiety.
Key Applications
-
Synthesis of Trifluoromethylated Alcohols: It reacts with various nucleophiles, including organosilanes in the presence of a Lewis acid, to produce a wide range of α-trifluoromethylated alcohols.[7][12] These alcohols are important intermediates for antifungal, antitumor, and other chemotherapeutic agents.[7]
-
Pharmaceutical Synthesis: The compound is explicitly used in the synthesis of peptidomimetic inhibitors of the human cytomegalovirus protease and in the creation of transforming growth factor-β (TGF-β) type I receptor inhibitors.[3][9]
-
Agrochemicals and Materials Science: Its ability to introduce fluorine atoms is leveraged in the development of advanced agrochemicals and materials, such as specialized polymers and coatings, where fluorine imparts enhanced chemical resistance and stability.[2]
Chemical Reactivity
The compound's reactivity is dominated by the hemiacetal functional group. It exists in equilibrium with its constituent aldehyde (trifluoroacetaldehyde) and alcohol (ethanol). This equilibrium can be shifted under reaction conditions, allowing for the in situ generation of the reactive aldehyde. Due to the strong electron-withdrawing nature of the trifluoromethyl group, the carbonyl carbon of the parent aldehyde is highly electrophilic, making it susceptible to nucleophilic attack.[3] The hemiacetal itself can undergo hydrolysis in the presence of water.[3]
Caption: Equilibrium of Trifluoroacetaldehyde Ethyl Hemiacetal.
Experimental Protocols & Methodologies
While specific, detailed experimental protocols are proprietary or published in primary literature, a general methodology for its use can be described. A common application involves the enamine-assisted generation of trifluoroacetaldehyde for subsequent carbon-carbon bond formation.
General Protocol for Nucleophilic Addition
-
Reaction Setup: A reaction vessel is charged with a suitable anhydrous solvent (e.g., dichloromethane) under an inert atmosphere (e.g., nitrogen).[18]
-
Reagent Addition: The nucleophile and any necessary catalyst (e.g., a Lewis acid or a base) are added to the solvent.
-
Hemiacetal Addition: Trifluoroacetaldehyde ethyl hemiacetal is added to the mixture, often via syringe.[18]
-
Reaction Conditions: The reaction is stirred at a specified temperature (ranging from ambient to elevated temperatures) for a period sufficient to ensure complete conversion, monitored by techniques like TLC or NMR.[18]
-
Workup and Purification: Upon completion, the reaction is quenched, followed by an aqueous workup and extraction with an organic solvent. The crude product is then purified, typically using column chromatography, to yield the desired trifluoromethylated compound.
Caption: General workflow for reactions using the hemiacetal.
Safety and Handling
Trifluoroacetaldehyde ethyl hemiacetal is a hazardous chemical and requires careful handling in a laboratory setting.[6]
Table 3: GHS Hazard Information
| Hazard Statement | Code | Description | References |
| Flammability | H225 / H226 | Highly flammable liquid and vapor | [7][8][10] |
| Acute Toxicity | H302 | Harmful if swallowed | [4][6][10] |
| Skin Irritation | H315 | Causes skin irritation | [4][6] |
| Eye Irritation | H319 | Causes serious eye irritation | [4][6] |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation | |
| Germ Cell Mutagenicity | H340 | May cause genetic defects | |
| Reproductive Toxicity | H360 | May damage fertility or the unborn child | |
| Specific Target Organ Toxicity (Repeated Exposure) | H372 / H373 | Causes/May cause damage to organs (liver, nervous system) through prolonged or repeated exposure |
Handling Recommendations:
-
Use in a well-ventilated area or fume hood.[6]
-
Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[4][6]
-
Keep away from heat, sparks, open flames, and other ignition sources.[4][6]
-
Ground/bond container and receiving equipment to prevent static discharge.[6]
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.[6][7]
-
Incompatible Materials: Avoid contact with strong oxidizing agents and acids.[4][6][14]
Conclusion
Trifluoroacetaldehyde ethyl hemiacetal (CAS 433-27-2) is a cornerstone reagent for trifluoromethylation in organic synthesis. Its utility as a stable, liquid precursor to trifluoroacetaldehyde provides a significant advantage in terms of handling and reactivity control. Its successful application in the synthesis of complex pharmaceutical inhibitors highlights its importance to the drug discovery and development pipeline. A thorough understanding of its properties, reactivity, and safety protocols is essential for its effective and safe utilization in research and development.
Caption: Relationship between properties and applications.
References
- 1. Trifluoroacetaldehyde Ethyl Hemiacetal | 433-27-2 | TCI AMERICA [tcichemicals.com]
- 2. chemimpex.com [chemimpex.com]
- 3. CAS 433-27-2: Trifluoroacetaldehyde ethyl hemiacetal [cymitquimica.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
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- 6. fishersci.com [fishersci.com]
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- 8. Ethanol, 1-ethoxy-2,2,2-trifluoro- | C4H7F3O2 | CID 9897 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. TRIFLUOROACETALDEHYDE ETHYL HEMIACETAL | 433-27-2 [chemicalbook.com]
- 10. fluorochem.co.uk [fluorochem.co.uk]
- 11. CAS RN 433-27-2 | Fisher Scientific [fishersci.ca]
- 12. 433-27-2 Cas No. | Trifluoroacetaldehyde ethyl hemiacetal | Apollo [store.apolloscientific.co.uk]
- 13. CAS 433-27-2 | 2106-3-02 | MDL MFCD00000441 | Trifluoroacetaldehyde ethyl hemiacetal | SynQuest Laboratories [synquestlabs.com]
- 14. synquestlabs.com [synquestlabs.com]
- 15. TRIFLUOROACETALDEHYDE ETHYL HEMIACETAL(433-27-2) 1H NMR spectrum [chemicalbook.com]
- 16. spectrabase.com [spectrabase.com]
- 17. Trifluoroacetaldehyde ethyl hemiacetal, tech. 80% 25 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.co.uk]
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